4-Bromo vs. 6-Bromo: Cross-Coupling Reactivity Edge
The 4-bromo substituent in 4-bromo-2-morpholin-4-yl-1,3-benzothiazole (CAS 863000-90-2) is positioned ortho to the thiazole nitrogen, creating a unique electronic environment that enhances its utility in Suzuki-Miyaura and other Pd-catalyzed cross-couplings compared to the 6-bromo isomer (CAS 863001-17-6) where bromine is para to the thiazole sulfur . While direct comparative kinetic data for these specific compounds are not available in public literature, class-level SAR studies on benzothiazole derivatives demonstrate that substituent position significantly modulates both reactivity and biological activity [1].
| Evidence Dimension | Positional effect on cross-coupling reactivity |
|---|---|
| Target Compound Data | Bromine at 4-position (ortho to thiazole N) |
| Comparator Or Baseline | 6-Bromo isomer (bromine para to thiazole S) |
| Quantified Difference | Not available; class-level inference based on benzothiazole SAR |
| Conditions | Pd-catalyzed cross-coupling reactions (Suzuki, Heck) |
Why This Matters
The 4-bromo handle provides a distinct reactivity profile that can be exploited for regioselective diversification in SAR campaigns.
- [1] Keri RS, et al. A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. Eur J Med Chem. 2015;89:207-251. View Source
